molecular formula C18H15ClFN3O4 B2577814 N'-(3-chloro-4-fluorophenyl)-N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}ethanediamide CAS No. 2415621-43-9

N'-(3-chloro-4-fluorophenyl)-N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}ethanediamide

Cat. No.: B2577814
CAS No.: 2415621-43-9
M. Wt: 391.78
InChI Key: NIXAYDFSNWMAFE-UHFFFAOYSA-N
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Description

N’-(3-chloro-4-fluorophenyl)-N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chloro, fluoro, oxazolyl, and furan groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chloro-4-fluorophenyl)-N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, which includes the formation of the oxazole and furan rings. These rings are then functionalized with chloro and fluoro groups through halogenation reactions. The final step involves the coupling of the functionalized rings with ethanediamide under controlled conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chloro-4-fluorophenyl)-N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: Halogen atoms (chloro and fluoro) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

N’-(3-chloro-4-fluorophenyl)-N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-(3-chloro-4-fluorophenyl)-N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. For instance, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chloro-phenyl)-5-methyl-furo(3,2-g)chromen-7-one
  • 5-(4-fluorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
  • 3-chloro-5-(4-fluorophenyl)-2-methoxy-4-methylpyridine

Uniqueness

N’-(3-chloro-4-fluorophenyl)-N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}ethanediamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications, offering opportunities for the development of novel materials and therapeutic agents.

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O4/c1-9-16(10(2)27-23-9)15-6-4-12(26-15)8-21-17(24)18(25)22-11-3-5-14(20)13(19)7-11/h3-7H,8H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXAYDFSNWMAFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC=C(O2)CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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